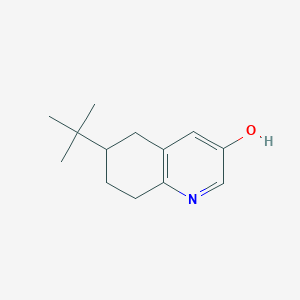
6-(tert-Butyl)-5,6,7,8-tetrahydroquinolin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(tert-Butyl)-5,6,7,8-tetrahydroquinolin-3-ol is an organic compound that belongs to the class of tetrahydroquinolines. This compound is characterized by the presence of a tert-butyl group attached to the quinoline ring, which significantly influences its chemical properties and reactivity. Tetrahydroquinolines are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(tert-Butyl)-5,6,7,8-tetrahydroquinolin-3-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of aniline derivatives with ketones in the presence of acid catalysts to form the quinoline ring. The tert-butyl group can be introduced through alkylation reactions using tert-butyl halides.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-(tert-Butyl)-5,6,7,8-tetrahydroquinolin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The quinoline ring can be reduced to form dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation can be achieved using halogenating agents like bromine or chlorine.
Major Products Formed
The major products formed from these reactions include quinone derivatives, dihydroquinoline derivatives, and halogenated quinoline compounds.
Scientific Research Applications
6-(tert-Butyl)-5,6,7,8-tetrahydroquinolin-3-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 6-(tert-Butyl)-5,6,7,8-tetrahydroquinolin-3-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The tert-butyl group provides steric hindrance, affecting the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
2,6-Di-tert-butyl-4-methylphenol (BHT): Known for its antioxidant properties.
tert-Butyl methyl ether (MTBE): Used as a fuel additive.
tert-Butyl alcohol: Commonly used as a solvent and intermediate in organic synthesis.
Uniqueness
6-(tert-Butyl)-5,6,7,8-tetrahydroquinolin-3-ol is unique due to its specific structure, which combines the properties of the quinoline ring with the steric effects of the tert-butyl group. This combination results in distinct chemical reactivity and potential biological activities that are not observed in other similar compounds.
Properties
Molecular Formula |
C13H19NO |
|---|---|
Molecular Weight |
205.30 g/mol |
IUPAC Name |
6-tert-butyl-5,6,7,8-tetrahydroquinolin-3-ol |
InChI |
InChI=1S/C13H19NO/c1-13(2,3)10-4-5-12-9(6-10)7-11(15)8-14-12/h7-8,10,15H,4-6H2,1-3H3 |
InChI Key |
DSNLBPKTROMURY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CCC2=C(C1)C=C(C=N2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-ethyl-7-methyl-1H-imidazo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B15069270.png)
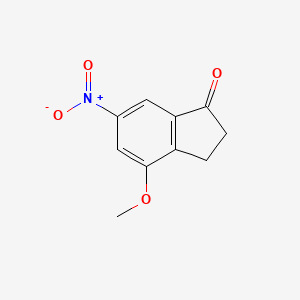
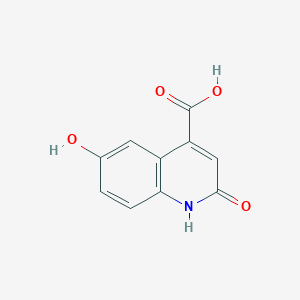

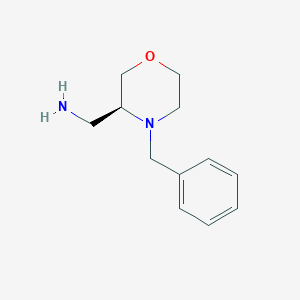
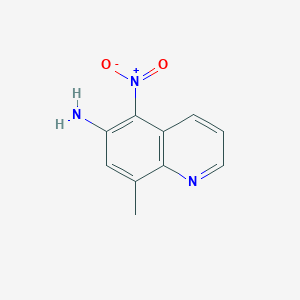
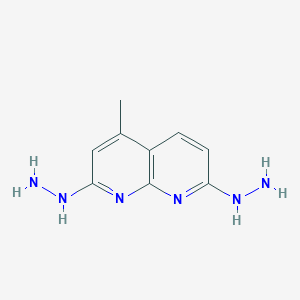
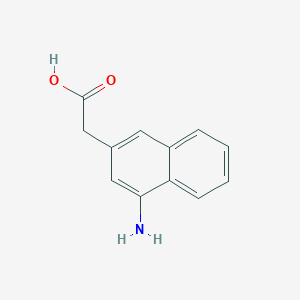
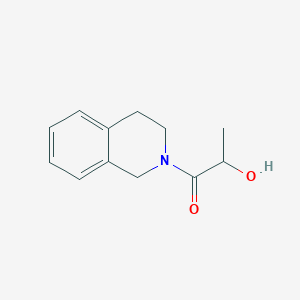
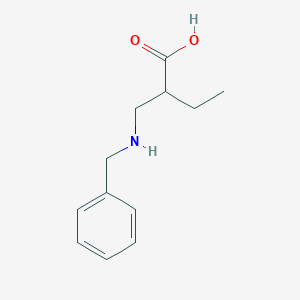

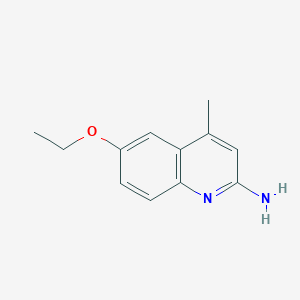
![4-Ethyl-1-thia-4,8-diazaspiro[4.5]decan-3-one](/img/structure/B15069352.png)

